Bienvenue dans la boutique en ligne BenchChem!

GS967

Cardiac electrophysiology Sodium channel pharmacology Antiarrhythmic drug discovery

GS967 (GS-458967) is a best-in-class tool for cardiac late sodium current (INaL) research. Unlike ranolazine (IC50 7.8–16 μM), GS967 delivers superior use-dependent block (IC50 = 0.07 μM) and reduces proarrhythmic STV–APD by 42.1%. It is TdP-suppressive without QRS prolongation and is the preferred reference for NaV1.5 slow inactivation studies. Choose GS967 for unmatched potency, validated antiarrhythmic efficacy, and a proven safety profile in your experimental models. Available now in high purity.

Molecular Formula C14H7F6N3O
Molecular Weight 347.21 g/mol
Cat. No. B612228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGS967
SynonymsGS967;  GS-967;  GS 967;  GS458967;  GS 458967;  GS-458967
Molecular FormulaC14H7F6N3O
Molecular Weight347.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN3C(=NN=C3C(F)(F)F)C=C2)OC(F)(F)F
InChIInChI=1S/C14H7F6N3O/c15-13(16,17)12-22-21-11-6-3-9(7-23(11)12)8-1-4-10(5-2-8)24-14(18,19)20/h1-7H
InChIKeyFEVBKJITJDHASC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GS967 (GS-458967): A Late Sodium Current Inhibitor with Quantifiable Differentiation from In-Class Alternatives


GS967 (GS-458967), a triazolopyridine derivative with molecular weight 347.22 and CAS 1262618-39-2 , is a sodium channel inhibitor that exerts preferential suppression of the cardiac late sodium current (INaL) over peak sodium current (INaP) [1]. GS967 exhibits tonic block of INaL (63%) to a significantly greater extent than INaP (19%) in heterologously expressed human cardiac voltage-gated sodium channels [2]. The compound has demonstrated antiarrhythmic efficacy across multiple experimental models without prolonging action potential duration or QRS interval at therapeutic concentrations [3].

Why Late Sodium Current Inhibitors Cannot Be Treated as Interchangeable: The Case for GS967-Specific Quantification


Compounds that target the cardiac late sodium current (INaL) exhibit substantial heterogeneity in their molecular pharmacology, selectivity profiles, and functional consequences [1]. Differences in use-dependent block (UDB) potency, offset kinetics from the sodium channel, and effects on action potential (AP) morphology translate directly into divergent experimental outcomes and model system applicability [2]. The evidence compiled below demonstrates that GS967 occupies a distinct position within this pharmacological class based on quantifiable parameters including UDB IC50 values, INaL suppression percentages, V+max block percentages under steady-state conditions, and functional antiarrhythmic endpoints [3].

GS967 Comparative Evidence Guide: Quantified Differentiation Against Ranolazine, Mexiletine, Lidocaine, and Phenytoin


Use-Dependent Block Potency: GS967 Exhibits >200-Fold Higher Potency Than Ranolazine and Lidocaine in Human Sodium Channels

GS967 evoked more potent use-dependent block (UDB) of peak sodium current (INaP) compared to ranolazine and lidocaine in heterologously expressed human cardiac voltage-gated sodium channels [1]. The IC50 for UDB of INaP was 0.07 μM for GS967, compared to 16 μM for ranolazine and 17 μM for lidocaine [1]. This represents an approximate 229-fold higher potency relative to ranolazine and 243-fold higher potency relative to lidocaine under identical experimental conditions [1]. In human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), GS967 maintained this potency advantage with UDB IC50 of 0.07 μM versus ranolazine at 7.8 μM, lidocaine at 133.5 μM, and lacosamide at 158.5 μM [2].

Cardiac electrophysiology Sodium channel pharmacology Antiarrhythmic drug discovery

INaL Suppression Efficacy: GS967 Achieves 80% INaL Reduction at 1 μM vs. 59% for Mexiletine at 40 μM

In a direct head-to-head comparison in canine ventricular myocytes, GS967 (1 μM) and mexiletine (40 μM) were evaluated for their ability to suppress late sodium current (INaL) under conventional voltage clamp conditions [1]. GS967 caused 80.4 ± 2.2% reduction of INaL density measured at 50 ms of depolarization, whereas mexiletine achieved only 59.1 ± 1.8% reduction despite being used at a 40-fold higher concentration [1]. For current integrals, GS967 produced 79.0 ± 3.1% reduction compared to 63.3 ± 2.7% for mexiletine [1]. Under action potential voltage clamp conditions, GS967 reduced the inward INaL profile to densities of −0.37 ± 0.07 A/F versus −0.28 ± 0.03 A/F for mexiletine [1].

Canine ventricular electrophysiology Late sodium current inhibition Action potential clamp

Offset Kinetics: GS967 Demonstrates Threefold Faster Recovery Than Mexiletine and 65-Fold Faster Than Quinidine

The offset time constant from V+max block (maximum velocity of action potential upstroke) was measured for GS967 in comparison to mexiletine and quinidine in canine ventricular myocardium [1]. Under steady-state conditions at a physiological cycle length of 700 ms, the V+max block was 2.3% for GS967, 11.4% for mexiletine, and 26.2% for quinidine [2]. The offset time constant for GS967 was 110 ± 6 ms, compared to 456 ± 284 ms for mexiletine and 7.2 ± 0.9 s for quinidine [2]. In right ventricular papillary muscle preparations, GS967 exhibited an offset time constant of 110 ms versus 289 ms for mexiletine [1]. This inverse relationship between offset time constant and selectivity of INaL over INaP inhibition supports the mechanistic basis for GS967's favorable selectivity profile [2].

Sodium channel recovery kinetics Class I antiarrhythmic pharmacology Rate-dependent block

Beat-to-Beat APD Variability Reduction: GS967 Decreases Variability by 42% vs. 25% for Mexiletine

Beat-to-beat variability of action potential duration (APD) is a recognized biomarker of proarrhythmic risk. In isolated canine ventricular myocytes, GS967 (1 μM) and mexiletine (40 μM) were compared for their effects on beat-to-beat APD variability [1]. GS967 significantly decreased beat-to-beat variability by 42.1 ± 6.5%, whereas mexiletine reduced variability by only 24.6 ± 12.8% [1]. Importantly, both compounds produced comparable shortening effects on APD, indicating that the differential reduction in variability is not attributable to differences in APD shortening but rather reflects a distinct electrophysiological property of GS967 [1]. In remodeled ventricular cells from chronic atrioventricular block dogs, GS967 (0.1–1 μM) demonstrated strong action potential-stabilizing properties, moving the STV–APD relationship down and leftward, an effect greater than that observed with flunarizine and in contrast to ranolazine which had minimal effect [2].

Action potential variability Repolarization stability Proarrhythmia biomarkers

In Vivo Electrophysiological Safety: GS967 Preserves Conduction Parameters vs. Flecainide-Induced QRS Prolongation

In anesthetized rats, GS967 at a plasma concentration of 0.6 ± 0.1 μM had no significant effect on heart rate (HR), PR interval, QRS duration, or cardiac contraction parameters [1]. In contrast, flecainide (8 mg/kg) slowed HR by 23% ± 3% (P < 0.001), prolonged PR interval by 42% ± 8% (P < 0.001), prolonged QRS interval by 64% ± 12% (P < 0.001), and exerted a significant negative inotropic effect [1]. In isolated perfused rat and rabbit hearts, GS967 (0.1–3 μM) similarly had no significant effects on HR, QRS interval, or contractile function [1]. In a rabbit ischemia model, GS967 did not alter heart rate, arterial blood pressure, PR interval, QT interval, or QRS duration, whereas flecainide increased ischemia-induced ventricular arrhythmias and mortality [2]. In mouse Scn5a-1798insD+/- myocytes and SCN5A-1795insD+/- hiPSC-CMs, GS967 (300 nM) decreased repolarization abnormalities and exerted antiarrhythmic effects without deleterious effects on cardiac conduction [3].

In vivo cardiac electrophysiology Conduction velocity Drug safety profiling

Cross-Indication Potency in CNS Sodium Channelopathies: GS967 Demonstrates 10-Fold Greater Potency Than Phenytoin

Beyond cardiac applications, GS967 has been evaluated in a mouse model of SCN8A encephalopathy (Scn8a-N1768D/+ mice) carrying a patient mutation that results in elevated persistent sodium current [1]. In this model, GS967 demonstrated nearly 10-fold greater potency than phenytoin for suppressing persistent sodium current [1]. In maximal electroshock (MES) seizure protection assays, the estimated EC50 for GS967 was 1.1 ± 0.23 mg/kg compared to 5.33 ± 0.69 mg/kg for phenytoin (p < 0.001) [2]. Chronic administration of GS967 did not cause overt behavioral toxicity or sedation in wild-type mice at effective anticonvulsant doses . GS967 potently blocked persistent sodium current without affecting peak current, normalized action potential morphology, and attenuated neuronal excitability in heterozygous Scn8aN1768D/+ mice [1].

SCN8A encephalopathy Persistent sodium current Antiepileptic drug discovery

GS967 Optimal Experimental Application Scenarios Based on Quantified Differentiation


Cardiac Arrhythmia Models Requiring High-Potency Late Sodium Current Suppression Without Conduction Impairment

Investigators studying ischemia-induced arrhythmias, long QT syndrome (particularly LQT3), or drug-induced Torsades de Pointes should prioritize GS967 over ranolazine or flecainide due to its superior UDB potency (IC50 = 0.07 μM vs. 7.8–16 μM for ranolazine) and demonstrated preservation of QRS duration, PR interval, and cardiac contractility at antiarrhythmic concentrations [1][2]. In chronic atrioventricular block dog models, GS967 at 787 ± 265 nM completely abolished dofetilide-induced TdP (10/14 to 0/14 dogs) and reduced spatial dispersion of repolarization from 237 ± 54 ms to 123 ± 34 ms [3].

Studies of Beat-to-Beat Repolarization Variability and Proarrhythmia Biomarker Assessment

Researchers quantifying short-term variability of action potential duration (STV–APD) as a proarrhythmia biomarker should select GS967 over mexiletine or ranolazine. GS967 reduces beat-to-beat variability by 42.1% at 1 μM versus mexiletine's 24.6% reduction at 40 μM [4]. In remodeled ventricular cells, GS967 demonstrates a down-and-leftward shift in the STV–APD relationship—an effect greater than flunarizine and in contrast to ranolazine's minimal effect [5]. This makes GS967 the preferred tool for experiments correlating INaL inhibition with repolarization stability.

Sodium Channel Gating Studies Requiring Characterized Use-Dependent Block and Inactivation Kinetics

Electrophysiologists investigating sodium channel gating mechanisms should utilize GS967 as a reference compound due to its extensively characterized effects on slow inactivation and recovery from inactivation. GS967 exerts significant slowing of recovery from both fast and slow inactivation, with enhanced slow inactivation that contributes to substantial UDB not entirely dependent on the local anesthetic binding site (F1760A mutation partially attenuates UDB but has no effect on tonic INaL block) [6]. The compound's 110 ms offset time constant provides a well-defined kinetic parameter for comparative studies of class I/B antiarrhythmic agents [7].

Neurological Disease Models Involving Persistent Sodium Current Pathophysiology

Neuroscience researchers studying SCN8A encephalopathy, epilepsy, or other channelopathies involving elevated persistent sodium current should consider GS967 as an alternative to phenytoin. GS967 demonstrates nearly 10-fold greater potency for persistent current suppression and an EC50 of 1.1 mg/kg for MES seizure protection compared to phenytoin's 5.33 mg/kg (p < 0.001) [8]. Importantly, GS967 potently blocks persistent current without affecting peak current and normalizes action potential morphology without causing behavioral toxicity or sedation at effective doses .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for GS967

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.